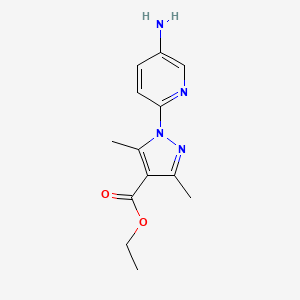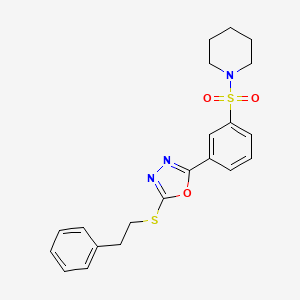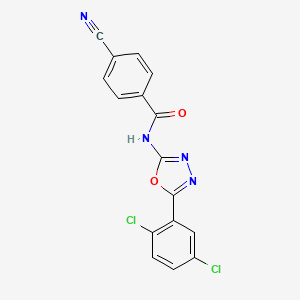
2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole (CPMB) is a synthetic compound that has been used for various scientific research applications. CPMB is a heterocyclic compound with a substituted benzimidazole ring that is composed of a six-member ring with two nitrogen atoms, one chlorine atom, and three carbon atoms. It is an important synthetic molecule due to its wide range of applications and its ability to form stable complexes with other molecules.
Aplicaciones Científicas De Investigación
Chemistry and Properties
A comprehensive review by Boča, Jameson, and Linert (2011) presents an extensive exploration into the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole), showcasing their preparation procedures, spectroscopic properties, structures, magnetic properties, and their potential in biological and electrochemical activities. This study highlights the promise of further investigation into analogues of such compounds, potentially including 2-(6-chloro-3-pyridinyl)-1-(4-methylbenzyl)-1H-1,3-benzimidazole, for various scientific applications (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Research by Lipunova et al. (2018) into quinazolines, a group of benzodiazines, outlines their significant role in medicinal chemistry and highlights the synthesis and application of derivatives for electronic devices, luminescent elements, and photoelectric conversion elements. Given the structural similarity, this compound could also offer valuable insights for the creation of novel optoelectronic materials (Lipunova et al., 2018).
Pharmaceutical Impurities
Saini et al. (2019) reviewed novel synthesis methods for pharmaceutical impurities of proton pump inhibitors, emphasizing the development of omeprazole and related compounds. This review provides a pathway for understanding the synthesis processes that might relate to or impact the production and study of this compound and its potential impurities in pharmaceutical applications (Saini et al., 2019).
Anticancer Potential
Akhtar et al. (2019) explored the design and synthesis of benzimidazole derivatives as anticancer agents, highlighting the structural significance and diverse biological activities of benzimidazoles. This suggests that derivatives like this compound could have implications in anticancer research and therapy development (Akhtar et al., 2019).
Enzymatic Treatment of Organic Pollutants
Husain and Husain (2007) reviewed the use of enzymes and redox mediators in the degradation of organic pollutants, which suggests the potential of this compound in environmental applications, particularly in the enzymatic treatment and remediation of pollutants (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2-(6-chloropyridin-3-yl)-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3/c1-14-6-8-15(9-7-14)13-24-18-5-3-2-4-17(18)23-20(24)16-10-11-19(21)22-12-16/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGYAYRHUBFXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)
![4-Methyl-6-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2945289.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B2945291.png)
![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2945293.png)


![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)
![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)


![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)
